1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide 1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide
Brand Name: Vulcanchem
CAS No.: 898551-15-0
VCID: VC16916651
InChI: InChI=1S/C11H20N4.2HI/c1-3-12-5-7-14(9-12)11-15-8-6-13(4-2)10-15;;/h5-8H,3-4,9-11H2,1-2H3;2*1H
SMILES:
Molecular Formula: C11H22I2N4
Molecular Weight: 464.13 g/mol

1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide

CAS No.: 898551-15-0

Cat. No.: VC16916651

Molecular Formula: C11H22I2N4

Molecular Weight: 464.13 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide - 898551-15-0

Specification

CAS No. 898551-15-0
Molecular Formula C11H22I2N4
Molecular Weight 464.13 g/mol
IUPAC Name 3-ethyl-1-[(3-ethyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;diiodide
Standard InChI InChI=1S/C11H20N4.2HI/c1-3-12-5-7-14(9-12)11-15-8-6-13(4-2)10-15;;/h5-8H,3-4,9-11H2,1-2H3;2*1H
Standard InChI Key PZZKZOZSAYCDQL-UHFFFAOYSA-N
Canonical SMILES CCN1C[NH+](C=C1)C[NH+]2CN(C=C2)CC.[I-].[I-]

Introduction

Structural and Electronic Features of 1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) Diiodide

Molecular Architecture

The compound comprises two 3-ethyl-2,3-dihydro-1H-imidazol-1-ium cations connected by a methylene (–CH2–) bridge. Each imidazolium ring is partially hydrogenated at the 2,3-positions, resulting in a non-aromatic, saturated backbone that distinguishes it from traditional imidazolium salts. The ethyl substituents at the 3-position introduce steric hindrance, while the methylene bridge facilitates conformational flexibility. The diiodide counterions balance the positive charges on the imidazolium rings, contributing to ionic lattice stability .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In analogous bis-imidazolium salts, such as 3,3'-(2,2-dimethylpropane-1,3-diyl)bis(1-methyl-1H-imidazol-3-ium) iodide, 1H NMR spectra exhibit distinct signals for alkyl substituents and bridging methylene groups. For instance, methyl groups resonate near δ 3.94 ppm, while methylene bridges appear as singlets around δ 4.25 ppm . In the target compound, the ethyl group’s methyl protons are expected near δ 1.0–1.5 ppm (triplet, J ≈ 7 Hz), with methylene protons adjacent to nitrogen at δ 3.5–4.5 ppm. The imidazolium ring protons typically resonate between δ 7.0–9.0 ppm, though partial saturation may downshift these signals .

13C NMR data for related compounds show quaternary carbons near δ 35–40 ppm (bridging carbons), imidazolium C2 carbons at δ 120–140 ppm, and alkyl carbons at δ 10–25 ppm . For example, the C2 carbon in 1-methylimidazolium salts appears at δ 137 ppm, while benzyl-substituted analogs shift upfield to δ 167 ppm due to increased electron density .

Infrared (IR) Spectroscopy

IR spectra of bis-imidazolium salts often show stretches for C–N bonds (1,550–1,650 cm⁻¹) and alkyl C–H vibrations (2,850–3,000 cm⁻¹). The absence of N–H stretches (3,200–3,500 cm⁻¹) confirms quaternization .

Synthetic Pathways and Optimization

Quaternization of Bis-Imidazole Precursors

The synthesis involves alkylating a bis-imidazole precursor with ethyl iodide. A representative procedure from the literature outlines the following steps:

  • Bis-Imidazole Preparation: Reacting imidazole with 1,3-dibromopropane in the presence of a base yields 1,1'-(propane-1,3-diyl)bis(1H-imidazole).

  • Quaternization: Treating the bis-imidazole with excess ethyl iodide in acetonitrile under reflux forms the diiodide salt.

Example Protocol:

  • Reactants: 1,1'-(Methylene)bis(1H-imidazole) (10 mmol), ethyl iodide (21 mmol, 2.1 eq.), acetonitrile (50 mL).

  • Conditions: Reflux at 80°C for 24 hours under inert atmosphere.

  • Workup: Precipitation with diethyl ether, filtration, and drying in vacuo yield the product as a hygroscopic solid .

Challenges in Purification

Bis-imidazolium salts often require rigorous drying due to hygroscopicity. Crystallization from acetonitrile/diethyl ether mixtures improves purity, as evidenced by sharp melting points (e.g., 200–202°C for similar compounds) .

Comparative Analysis with Related Compounds

Substituent Effects on Reactivity

The ethyl groups in 1,1'-methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide contrast with methyl or benzyl substituents in analogous salts. Larger alkyl groups increase steric bulk, slowing carbene formation but enhancing metal-ligand stability. For example, benzyl-substituted imidazolium salts exhibit higher thermal stability (decomposition >250°C) compared to methyl analogs .

Electronic Structure Calculations

Density functional theory (DFT) studies on related systems reveal that electron-donating substituents (e.g., ethyl) raise the highest occupied molecular orbital (HOMO) energy, facilitating oxidative addition reactions . Partial saturation of the imidazolium ring may reduce aromatic stabilization, increasing susceptibility to ring-opening reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator